Tris(2-hydroxyethyl) phosphate

Description

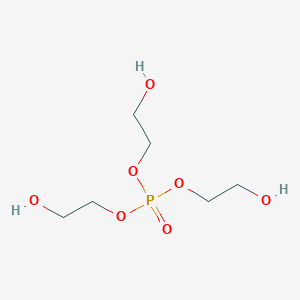

Structure

3D Structure

Propriétés

Numéro CAS |

757-77-7 |

|---|---|

Formule moléculaire |

C6H15O7P |

Poids moléculaire |

230.15 g/mol |

Nom IUPAC |

tris(2-hydroxyethyl) phosphate |

InChI |

InChI=1S/C6H15O7P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h7-9H,1-6H2 |

Clé InChI |

MGEISCKTUGVOHN-UHFFFAOYSA-N |

SMILES canonique |

C(COP(=O)(OCCO)OCCO)O |

Numéros CAS associés |

64502-13-2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Tris 2 Hydroxyethyl Phosphate

Esterification Pathways for Phosphorous-Containing Compounds with Hydroxyethyl (B10761427) Moieties

The synthesis of tris(2-hydroxyethyl) phosphate (B84403) and similar hydroxyethyl-functionalized phosphate esters primarily proceeds through esterification reactions. Common starting materials include phosphorus precursors like phosphorus oxychloride or phosphoric acid, which react with a source of the hydroxyethyl group, such as ethylene (B1197577) glycol or ethylene oxide. rug.nlgoogleapis.comnih.gov

One established method involves the reaction of phosphorus oxychloride with ethylene glycol. This reaction can be controlled to produce a mixture of mono-, di-, and triesters. Another approach is the direct reaction of phosphoric acid or polyphosphoric acid with ethylene glycol. rug.nlgoogle.com This method often requires heating under reduced pressure to drive the reaction to completion by removing the water formed as a byproduct. google.com The reaction of phosphorus pentoxide with hydroxy-containing compounds is also a viable, though often vigorous, route to phosphate esters. google.comresearchgate.netresearchgate.net

Investigation of Catalyst Systems for Selective Esterification

Achieving selective esterification to maximize the yield of the desired tris(2-hydroxyethyl) phosphate is a key challenge. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the trisubstituted product over partially esterified intermediates.

While direct esterification of phosphoric acid with alcohols can be slow, the in-situ formation of pyrophosphoric acid or polyphosphoric acid by heating phosphoric acid can accelerate the process. rug.nl In some syntheses, the use of a basic catalyst, such as sodium hydroxide, before the esterification step has been shown to influence the formation of polymeric phosphate products. google.com For reactions involving phosphorus oxychloride, a base like triethylamine (B128534) is often used to scavenge the HCl produced, driving the reaction forward. rsc.org

The reaction between phosphorus trichloride (B1173362) and ethylene oxide to form phosphite (B83602) esters, which can be subsequently oxidized, is another pathway. This reaction can be hazardous on a large scale and requires careful temperature control. google.com

Process Optimization for Scalable Production

For industrial-scale production, process optimization is critical. Key parameters include temperature, pressure, stoichiometry of reactants, and catalyst loading. For instance, in the reaction of polyphosphoric acid with ethylene glycol, conducting the reaction under subatmospheric pressure at temperatures between 135°C and 165°C facilitates the removal of water, shifting the equilibrium towards the product. google.com

Continuous processing offers an alternative to batch production. A continuous process for producing tris(2-chloroethyl) phosphite, a related compound, involves the simultaneous addition of phosphorus trichloride and ethylene oxide to a pre-formed product heel, with continuous withdrawal of the final product. google.com This approach can improve safety and control over the highly exothermic reaction. Post-reaction purification, such as vacuum distillation, is essential to remove unreacted starting materials and byproducts. epo.org

Post-Synthetic Modifications and Derivatization Strategies

The three terminal hydroxyl groups of this compound are primary alcohols, making them readily available for a variety of chemical transformations. This allows the molecule to be used as a functional building block or crosslinker. researchgate.net

Reactions at Terminal Hydroxyl Groups for Functionalization

The hydroxyl groups can undergo reactions typical of primary alcohols, such as esterification, etherification, and reaction with isocyanates. researchgate.net For example, further esterification with carboxylic acids or their derivatives can attach various functional groups to the phosphate core.

To enhance reactivity for subsequent nucleophilic substitution, the hydroxyl groups can be converted into better leaving groups. This can be achieved through reactions like tosylation or halodehydroxylation, converting the -OH groups into tosylates or halides, respectively. researchgate.net These modified intermediates are then more susceptible to reaction with nucleophiles, such as amines, to introduce new functionalities. researchgate.net

Formation of Polymeric Architectures through Chemical Reactions

This compound's trifunctional nature makes it an excellent candidate for use as a crosslinker or monomer in polymerization reactions. It can react with diisocyanates to form flame-retardant polyurethane foams. researchgate.netccsenet.org The phosphorus content contributes to the flame-retardant properties of the resulting polymer, while the three hydroxyl groups allow for the formation of a cross-linked network structure.

It can also be incorporated into polyesters and polyethers. researchgate.net The ability to form diverse polymeric architectures is a significant aspect of its chemistry, enabling the creation of materials with tailored properties. researchgate.net For example, it can be used in conjunction with other polyols to modify the properties of the final polymer.

Mechanistic Investigations of Chemical Reactivity and Stability

The stability of this compound and its derivatives is crucial for their application. The primary degradation pathway in aqueous environments is the hydrolysis of the phosphate ester bonds.

The hydrolysis of organophosphate esters can be influenced by pH and the presence of other chemical species. Studies on the related compound, tris(2-chloroethyl) phosphate (TCEP), show that it undergoes hydrolysis, with identified metabolites including bis(2-chloroethyl) hydrogen phosphate and bis(2-chloroethyl) 2-hydroxyethyl phosphate. nih.govacs.org The degradation can proceed through the cleavage of the phosphoester bond. acs.org

Furthermore, the reaction of TCEP with reduced sulfur species has been shown to occur via nucleophilic attack, leading to the formation of products like bis(chloroethyl)phosphate (BCEP). nih.gov The atmospheric fate is also of interest, with studies on related organophosphate esters showing that they can undergo heterogeneous oxidation initiated by OH radicals, with atmospheric lifetimes estimated to be a few days. copernicus.org

Sophisticated Analytical Methodologies for Characterization of Tris 2 Hydroxyethyl Phosphate

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Tris(2-hydroxyethyl) phosphate (B84403). By interacting with the molecule at different energy levels, these methods provide detailed information about its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Tris(2-hydroxyethyl) phosphate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the conformational dynamics of the molecule. The key nuclei for the analysis of this compound are ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31).

While specific, experimentally-derived high-resolution NMR data for this compound is not extensively available in public-domain literature, theoretical chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) groups (-CH₂-) of the hydroxyethyl (B10761427) chains. The protons on the carbon adjacent to the phosphate ester oxygen (P-O-CH₂-) would likely appear at a different chemical shift compared to the protons on the carbon bearing the hydroxyl group (-CH₂-OH). The coupling between adjacent non-equivalent protons would result in complex splitting patterns, providing further structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum would exhibit distinct signals for the two different types of carbon atoms in the hydroxyethyl chains (P-O-C H₂- and -C H₂-OH). The chemical shifts of these carbons provide direct evidence of the carbon skeleton.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphate compounds. This compound would be expected to show a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphate ester environment. This technique is highly sensitive to the electronic environment of the phosphorus atom and can be used to confirm the oxidation state and coordination of the phosphorus center.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (P-O-CH₂-) | ~4.0 - 4.2 | Multiplet |

| ¹H (-CH₂-OH) | ~3.7 - 3.9 | Multiplet |

| ¹³C (P-O-CH₂-) | ~65 - 70 | - |

| ¹³C (-CH₂-OH) | ~60 - 65 | - |

| ³¹P | ~0 - 5 | Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the presence of strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, typically observed in the region of 1250-1300 cm⁻¹. Other significant bands would include the P-O-C stretching vibrations (around 1000-1100 cm⁻¹) and the broad O-H stretching vibration from the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹). C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The P=O stretch is also Raman active. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing additional structural information.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H | Stretching | 2850 - 3000 |

| P=O | Stretching | 1250 - 1300 |

| P-O-C | Stretching | 1000 - 1100 |

| C-O | Stretching | 1000 - 1100 |

Note: These are general ranges and specific peak positions can be influenced by the molecular environment and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Speciation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments, HRMS provides unambiguous identification.

In a typical HRMS experiment, this compound would be ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high resolving power of the instrument allows for the determination of the exact mass, which can be used to calculate the elemental formula.

Fragmentation analysis (MS/MS or MSⁿ) can further elucidate the structure by breaking the molecule into smaller, characteristic pieces. For this compound, fragmentation would likely involve the loss of one or more hydroxyethyl groups, providing further confirmation of the compound's structure.

Table 3: Expected HRMS Data for this compound

| Ion | Exact Mass (m/z) |

|---|---|

| [C₆H₁₅O₇P + H]⁺ | 231.0582 |

| [C₆H₁₅O₇P + Na]⁺ | 253.0401 |

Note: These values are calculated based on the elemental composition.

Chromatographic Separation and Quantification Protocols

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography (GC) Coupled with Advanced Detection Modalities

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While the high polarity and low volatility of this compound due to its hydroxyl groups can make direct GC analysis challenging, derivatization can be employed to increase its volatility. Silylation of the hydroxyl groups, for example, would produce a less polar and more volatile derivative amenable to GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification capabilities. The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for sensitive and selective quantification of the target analyte. A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used for selective detection of phosphorus-containing compounds.

Liquid Chromatography (LC) for Polarity-Based Separation

Liquid Chromatography (LC) is an ideal method for the analysis of polar, non-volatile compounds like this compound. Reversed-phase LC, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile), is a common approach. The retention time of the compound is dependent on its polarity, allowing for its separation from other components in a mixture.

For detection, a variety of detectors can be used. A UV detector is generally not suitable for this compound as it lacks a strong chromophore. However, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for its detection. The most powerful approach is to couple the LC system with a mass spectrometer (LC-MS). LC-MS provides high sensitivity and selectivity, allowing for the reliable identification and quantification of this compound in various samples.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Tris(2-chloroethyl) phosphate |

| Tris(2-ethylhexyl) phosphate |

| Tris(2-hydroxyethyl) isocyanurate |

Size Exclusion Chromatography (SEC) for Oligomeric and Polymeric Forms

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight distribution of polymers and separating oligomers from monomers. chromforum.orghuji.ac.il The principle of SEC is based on the differential elution of molecules from a column packed with porous material. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. huji.ac.il This separation mechanism allows for the determination of key polymer characteristics such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is a measure of the breadth of the molecular weight distribution. chromforum.orghuji.ac.il

While specific studies on the SEC analysis of this compound oligomers are not extensively documented in publicly available literature, the technique's applicability can be inferred from its use with other organophosphorus compounds and polymers. For instance, SEC has been successfully employed as a cleanup method for the analysis of organophosphorus pesticides in complex matrices like household dust, demonstrating its utility in separating target compounds from interfering substances based on size. nih.gov Furthermore, the analysis of phosphorothioate (B77711) oligonucleotides, which are phosphate-containing oligomers, has been evaluated using SEC, highlighting its potential for separating different structural forms, such as single- and double-stranded structures. wikipedia.org

In the context of this compound, which has the potential to form oligomers or even polymers through the reaction of its hydroxyl groups with the phosphate core, SEC would be an invaluable tool. The reaction of alcohols with phosphorus pentoxide is known to produce a mixture of mono-, di-, and trialkyl phosphates, as well as pyrophosphates and triphosphates, which are essentially oligomeric structures. huji.ac.il SEC could be used to monitor the synthesis of such products, separating the unreacted monomer from the various oligomeric species formed.

The choice of column and mobile phase is critical for a successful SEC separation. For polar analytes like this compound and its potential oligomers, aqueous or polar organic mobile phases would be required. The detection is typically performed using a Refractive Index (RI) detector, which is a universal detector sensitive to changes in the refractive index of the eluent, or an Evaporative Light Scattering Detector (ELSD). For more detailed structural information, SEC can be coupled with other detectors like multi-angle light scattering (MALS) to determine absolute molecular weight and information about molecular size and conformation.

A hypothetical SEC analysis of a reaction mixture containing this compound and its oligomers could yield a chromatogram with distinct peaks corresponding to the monomer, dimer, trimer, and higher oligomers. The retention time of each peak would be inversely proportional to the molecular size of the species. By calibrating the SEC system with standards of known molecular weight, a calibration curve can be constructed to estimate the molecular weights of the eluting species.

Table 1: Hypothetical SEC Data for Analysis of this compound Oligomers

| Elution Time (min) | Corresponding Species | Estimated Molecular Weight ( g/mol ) |

| 10.2 | Higher Oligomers | > 1000 |

| 12.5 | Trimer | ~630 |

| 14.8 | Dimer | ~420 |

| 17.3 | This compound (Monomer) | 212.16 |

This table is illustrative and based on the principles of SEC; actual elution times and molecular weight estimations would depend on specific experimental conditions.

Hyphenated Techniques for Complex Matrix Analysis (e.g., GC-MS, LC-MS/MS)

The analysis of this compound in complex matrices such as environmental samples (water, soil, dust) and biological tissues is challenging due to the presence of numerous interfering compounds. Hyphenated techniques, which couple a separation technique with a detection technique, are essential for achieving the required selectivity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used hyphenated techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability, although some organophosphorus compounds can be analyzed directly. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its definitive identification.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. In this technique, a specific precursor ion of the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces matrix interference and allows for quantification at very low levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. The separation is achieved by liquid chromatography, and detection is performed by tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds.

Similar to GC-MS/MS, LC-MS/MS offers high selectivity and sensitivity through the use of MRM transitions. This makes it the technique of choice for analyzing this compound in complex aqueous and biological samples.

Comparison of GC-MS and LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific application, the nature of the sample matrix, and the required sensitivity.

Table 2: Comparison of GC-MS and LC-MS/MS for the Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte Suitability | Volatile and thermally stable compounds. Derivatization may be needed for polar compounds. | Polar, non-volatile, and thermally labile compounds. |

| Sample Preparation | Can be more extensive, often involving extraction and derivatization. | Often simpler, with direct injection of liquid extracts possible. |

| Selectivity | Good with single MS, excellent with MS/MS. | Excellent, especially with MS/MS (MRM mode). |

| Sensitivity | High, particularly with MS/MS. | Very high, often reaching sub-ng/L levels. |

| Matrix Effects | Can be significant, but often manageable with proper cleanup. | Can be more pronounced (ion suppression/enhancement), requiring careful method development and use of internal standards. |

Development and Validation of Trace Analytical Methods

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data, especially when determining trace levels of compounds like this compound. A validated method provides confidence that the analytical procedure is suitable for its intended purpose. The validation process involves evaluating several key performance parameters.

Key Validation Parameters:

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD).

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Robustness: This parameter assesses the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Matrix Effects: In techniques like LC-MS/MS, the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. These effects must be evaluated and compensated for, often by using isotopically labeled internal standards.

Research Findings on Method Validation for Structurally Similar Organophosphorus Compounds

Numerous studies have reported the development and validation of analytical methods for organophosphorus flame retardants, including compounds structurally similar to this compound, such as Tris(2-chloroethyl) phosphate (TCEP). These studies provide valuable insights into the performance characteristics that can be expected for methods targeting this compound.

For example, a study on the determination of organophosphorus flame retardants in water samples using solid-phase extraction (SPE) followed by GC-MS reported LODs ranging from 0.006 to 0.850 ng/L and LOQs from 0.015 to 2.000 ng/L for various OPFRs. The method showed good linearity with correlation coefficients greater than 0.99 and recoveries between 70.3% and 114.3%. chromforum.org

Another study utilizing LC-MS/MS for the analysis of OPFRs in mussel samples reported method detection limits (MDLs) in the range of 0.01-0.5 ng/g wet weight and recoveries between 75% and 115%.

Table 3: Performance Characteristics of Validated Analytical Methods for Organophosphorus Flame Retardants (Illustrative Data)

| Parameter | Method | Matrix | Reported Values for Structurally Similar Compounds (e.g., TCEP) | Reference |

| Linearity (r²) | GC-MS | Water | > 0.99 | chromforum.org |

| LOD | GC-MS | Water | 0.006 - 0.850 ng/L | chromforum.org |

| LOQ | GC-MS | Water | 0.015 - 2.000 ng/L | chromforum.org |

| Recovery | GC-MS | Water | 70.3% - 114.3% | chromforum.org |

| Precision (RSD) | LC-MS/MS | Biota | < 15% | |

| LOD | LC-MS/MS | Dust | 0.2 - 10 ng/g | |

| LOQ | LC-MS/MS | Dust | 0.5 - 30 ng/g |

This table presents a summary of typical performance data from validated methods for organophosphorus flame retardants and is intended to be illustrative of the expected performance for methods analyzing this compound.

The development of such robust and validated analytical methods is fundamental for environmental monitoring, human exposure assessment, and regulatory compliance related to this compound.

Environmental Fate and Biogeochemical Transformations of Tris 2 Hydroxyethyl Phosphate

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including hydrolysis and photolysis, are key mechanisms that can lead to the transformation of THEP in the environment. However, specific experimental data on the rates and products of these processes for THEP are limited. Much of the understanding is extrapolated from studies of other organophosphate esters, particularly the structurally similar Tris(2-chloroethyl) phosphate (B84403) (TCEP).

Hydrolytic Cleavage of Phosphoester Bonds

The hydrolysis of the phosphoester bonds is a primary abiotic degradation pathway for organophosphate esters. This process involves the cleavage of the ester linkage between the phosphate group and the hydroxyethyl (B10761427) side chains. The rate of hydrolysis is influenced by factors such as pH and temperature.

Table 1: Postulated Hydrolytic Degradation Products of Tris(2-hydroxyethyl) phosphate (THEP)

| Precursor Compound | Degradation Product |

| This compound (THEP) | Di(2-hydroxyethyl) phosphate (DHEP) |

| Di(2-hydroxyethyl) phosphate (DHEP) | Mono(2-hydroxyethyl) phosphate (MHEP) |

| Mono(2-hydroxyethyl) phosphate (MHEP) | Inorganic Phosphate |

Note: This table is based on the general mechanism of organophosphate ester hydrolysis and is presented as a hypothetical pathway for THEP due to the lack of direct experimental data.

Biotransformation and Microbial Ecology

The transformation of THEP by microorganisms is a critical component of its environmental fate. Biotransformation can lead to the mineralization of the compound, converting it into inorganic phosphate, carbon dioxide, and water, or to the formation of various transformation products.

Microbial Degradation and Mineralization Mechanisms in Sediments and Aqueous Systems

Microbial communities in sediments and aqueous systems play a significant role in the degradation of organophosphate esters. While specific studies on the microbial degradation of THEP are scarce, research on TCEP provides valuable insights into the potential mechanisms.

In sediment microcosms, TCEP has been shown to degrade via the hydrolytic cleavage of the phosphoester bonds, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono(2-chloroethyl) phosphate (MCEP). bohrium.comresearchgate.netnih.govacs.org Further degradation can involve hydrolytic dechlorination and oxidation pathways. bohrium.comresearchgate.netnih.govacs.org It is highly probable that THEP undergoes a similar stepwise hydrolysis by microbial action in sediments and water, ultimately leading to the release of inorganic phosphate which can then be utilized by microorganisms.

Table 2: Potential Microbial Degradation Products of this compound (THEP) in Sediments and Aqueous Systems

| Precursor Compound | Potential Transformation Product |

| This compound (THEP) | Di(2-hydroxyethyl) phosphate (DHEP) |

| This compound (THEP) | Mono(2-hydroxyethyl) phosphate (MHEP) |

| Di(2-hydroxyethyl) phosphate (DHEP) | Mono(2-hydroxyethyl) phosphate (MHEP) |

| Mono(2-hydroxyethyl) phosphate (MHEP) | Inorganic Phosphate |

Note: This table is based on analogous degradation pathways observed for TCEP and represents a hypothetical model for THEP biodegradation.

Enzymatic Biotransformation via Phosphatase Activity

The enzymatic cleavage of the phosphoester bonds in THEP is a key step in its biodegradation. Phosphatases, particularly alkaline and acid phosphatases, are enzymes that catalyze the hydrolysis of phosphate esters. nih.gov

Studies on the microbial degradation of TCEP have linked the process to the abundance of alkaline and acid phosphatase genes. bohrium.comresearchgate.netnih.govacs.org These enzymes are believed to be responsible for the cleavage of the phosphate ester bonds in TCEP, and it is highly likely that they play a similar role in the biotransformation of THEP. The activity of these enzymes would result in the sequential removal of the 2-hydroxyethyl groups from the phosphate center.

Microbial Community Dynamics and Adaptation in Response to Exposure

The introduction of a contaminant like THEP into an environment can lead to shifts in the composition and function of the microbial community. Microorganisms capable of utilizing the contaminant as a source of carbon, phosphorus, or energy may become enriched.

In studies with TCEP, exposure led to shifts in the microbial community composition in sediment microcosms. bohrium.comresearchgate.netnih.govacs.org Bacterial orders such as Burkholderiales and Rhizobiales were found to be enriched in TCEP-amended microcosms, and their increased abundance was linked to higher levels of phosphatase genes. bohrium.comresearchgate.netnih.govacs.org This suggests an adaptation of the microbial community to utilize TCEP. It is plausible that exposure to THEP would similarly select for microbial populations with the enzymatic capacity to degrade it. For instance, studies on other organophosphates have shown enrichment of phyla such as Proteobacteria and Bacteroidetes. nih.govplos.org

Table 3: Microbial Genera Potentially Involved in the Degradation of this compound (THEP)

| Microbial Phylum | Potentially Involved Genera (based on analogy with other OPEs) |

| Proteobacteria | Pseudomonas, Burkholderia, Rhizobiales |

| Bacteroidetes | Bacteroides |

| Firmicutes | Bacillus |

Note: This table presents potential microbial genera that could be involved in THEP degradation based on studies of other organophosphate esters. Direct evidence for their role in THEP degradation is currently lacking.

Identification and Fate of Biotransformation Products (e.g., hydrolysis and oxidation metabolites)

Detailed studies specifically identifying the biotransformation products of this compound (TBOEP) in the environment are limited. However, based on the known metabolic pathways of structurally similar organophosphate esters (OPEs), such as Tris(2-chloroethyl) phosphate (TCEP) and Tris(2-butoxyethyl) phosphate (TBEP), the primary biotransformation routes for TBOEP are expected to be hydrolysis and oxidation.

Hydrolysis of the phosphate ester bonds is a common degradation pathway for OPEs. acs.org For instance, the microbial degradation of TCEP leads to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP) through the cleavage of the ester linkages. acs.org In studies on rats and mice, bis(2-chloroethyl) hydrogen phosphate was identified as a metabolite of TCEP. nih.gov Similarly, for TBEP, the hydrolysis product bis(2-butoxyethyl) phosphate (BBOEP) has been identified as a human metabolite. nih.gov By analogy, the hydrolysis of TBOEP would likely yield bis(2-hydroxyethyl) phosphate and mono(2-hydroxyethyl) phosphate.

Oxidation of the alkyl chains is another significant biotransformation pathway. In the case of TCEP, oxidation of the chloroethyl group can occur, leading to metabolites such as bis(2-chloroethyl) carboxymethyl phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. nih.gov Microbial degradation of TCEP has also been shown to produce phosphoric bis(2-chloroethyl) (2-oxoethyl) ester and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester, indicating oxidation pathways. acs.org For TBEP, human metabolism results in oxidized products like tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP) and bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP). nih.gov These findings suggest that the 2-hydroxyethyl groups of TBOEP are susceptible to oxidation, potentially forming aldehyde, carboxylic acid, or further hydroxylated metabolites. The ultimate fate of these transformation products in the environment is not well-documented, but their increased polarity compared to the parent compound may affect their environmental mobility and bioavailability.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its physicochemical properties, which influence its partitioning between different environmental compartments such as water, soil, sediment, and air.

Sorption and Desorption Dynamics in Geochemical Matrices

Table 1: Soil Sorption Coefficients for Selected Organophosphate Esters

| Compound | Koc (L/kg) | Soil Type | Reference |

|---|

Note: Data for this compound is not available. This table is for illustrative purposes with a related compound.

Volatilization and Atmospheric Partitioning

Volatilization from water or soil surfaces to the atmosphere is another potential transport pathway for TBOEP. This process is controlled by the compound's vapor pressure and Henry's Law constant. TBOEP is described as having a relatively low volatility. ontosight.ai In the atmosphere, OPEs can exist in both the gas phase and associated with particulate matter. The gas-particle partitioning is a critical factor in determining their atmospheric transport and deposition.

Table 2: Atmospheric Fate Properties for Selected Organophosphate Esters

| Compound | Vapor Pressure (mm Hg at 25°C) | Henry's Law Constant (atm·m³/mol) | Atmospheric Half-life | Reference |

|---|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | 6.13 x 10⁻² | 3.3 x 10⁻⁶ (estimated) | Not specified | nih.gov |

Note: Data for this compound is not available. This table is for illustrative purposes with related compounds.

Integration of Tris 2 Hydroxyethyl Phosphate in Polymer Science and Materials Engineering

Role as an Additive in Polymer Composites

As an additive, Tris(2-hydroxyethyl) phosphate (B84403) is physically blended with a host polymer. Its efficacy, particularly as a flame retardant, stems from its ability to disrupt the combustion cycle of the material through actions in both the solid (condensed) and gas phases.

Phosphorus-based flame retardants like Tris(2-hydroxyethyl) phosphate primarily operate through a condensed-phase mechanism. During thermal decomposition, the compound breaks down to yield phosphoric acid. This acid acts as a catalyst, accelerating the dehydration of the polymer matrix. This process promotes the formation of a stable, carbonaceous char layer on the material's surface, which insulates the underlying polymer from heat and oxygen, thereby suppressing combustion.

In the gas phase, volatile phosphorus-containing radicals (such as PO•) can be generated during the pyrolysis of the flame retardant. These highly reactive radicals can interfere with and quench the high-energy H• and OH• radicals that propagate the combustion reactions in the flame, thus exerting a flame-inhibiting effect. google.com

Table 1: Flame Retardancy Mechanisms

| Phase | Mechanism of Action | Outcome |

|---|---|---|

| Condensed Phase | Thermal decomposition yields phosphoric acid, which catalyzes polymer dehydration. | Formation of an insulating char layer, reduced release of flammable volatiles. |

| Gas Phase | Release of volatile phosphorus radicals (e.g., PO•). | Quenching of chain-propagating radicals (H•, OH•) in the flame. |

The key to the condensed-phase action of this compound is its role as a charring agent. The phosphoric acid generated upon heating acts on the polymer backbone, facilitating the cross-linking and cyclization reactions that convert the degrading polymer into a thermally stable char. google.com This char acts as a physical barrier that limits the transport of three key components of fire: heat, oxygen, and flammable gases. By isolating the polymer fuel from heat and oxygen, the combustion process is effectively stifled.

This promotion of a thick, multicellular char layer is the basis of intumescence. In an intumescent system, the flame retardant package works together to create a swollen, insulating barrier that can be many times the original thickness of the coating or part, significantly enhancing the fire resistance of the material.

The flame retardant efficacy of phosphorus compounds is often significantly enhanced when used in combination with nitrogen-containing compounds, a phenomenon known as phosphorus-nitrogen (P-N) synergism. While this compound provides the acid source for charring, nitrogenous compounds like melamine (B1676169) or its derivatives can serve multiple functions.

Upon heating, the nitrogen compound can release non-flammable gases (e.g., ammonia), which act as a blowing agent to swell the developing char, creating a thicker and more insulating foam structure. Furthermore, the nitrogen compounds can also participate in the charring reactions, forming a more stable and robust P-N-C (phospho-carbonaceous) structure. google.comgoogle.com This synergistic interaction leads to a more effective intumescent shield than either component could form alone. For instance, studies on the related compound Tris(2-hydroxyethyl) isocyanurate (THEIC) with ammonium (B1175870) polyphosphate (APP) show a significant improvement in flame retardancy for polymers like high-density polyethylene (B3416737), achieving higher Limiting Oxygen Index (LOI) values and reduced heat release rates. google.comgoogle.comgoogle.com

Reactive Monomer or Cross-linking Agent in Polymer Synthesis

Beyond its function as an additive, the chemical structure of this compound allows it to be chemically incorporated into a polymer backbone, creating a "reactive" flame retardant system. Its three hydroxyl groups enable it to function as a polyol.

This compound can be used as a monomer in polycondensation reactions. For example, it can be reacted with diacids or their derivatives to synthesize phosphorus-containing polyesters, or with diisocyanates to form phosphorus-containing polyurethanes. By participating in the polymerization, the phosphorus atom becomes an integral part of the polymer chain. This approach offers significant advantages over additive systems, including permanency (the flame retardant cannot leach out or migrate) and minimal impact on the polymer's transparency or physical properties.

The synthesis of block copolymers is another viable approach, where a phosphorus-containing monomer can be sequentially polymerized with other monomers to create well-defined polymer architectures with built-in flame retardancy.

Because this compound possesses three hydroxyl groups, it acts as a trifunctional monomer. When it is copolymerized into a polymer system that is otherwise built from bifunctional monomers, it serves as a cross-linking agent. Cross-linkers create covalent bonds that link linear polymer chains together, forming a three-dimensional network structure.

The introduction of these cross-links has a profound impact on the polymer's properties. The restricted movement of the polymer chains generally leads to an increase in the material's glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength and stiffness. However, this increased rigidity often comes at the cost of reduced ductility and elongation at break. The density of the cross-links, controlled by the concentration of this compound in the monomer feed, can be tailored to achieve a desired balance of thermomechanical properties.

Table 2: Expected Impact of this compound as a Reactive Cross-linker

| Property | Expected Effect | Rationale |

|---|---|---|

| Stiffness / Modulus | Increase | Formation of a rigid 3D polymer network restricts chain mobility. |

| Glass Transition Temp. (Tg) | Increase | The cross-linked network has less free volume and reduced segmental motion. |

| Thermal Stability | Increase | Covalent cross-links require more energy to break than intermolecular forces. |

| Solvent Resistance | Increase | The network structure prevents polymer chains from being dissolved and separated by a solvent. |

| Ductility / Elongation | Decrease | The rigid network limits the ability of polymer chains to uncoil and slide past one another under stress. |

Influence on Thermal Stability and Degradation Behavior of Polymeric Materials

This compound and its derivatives, such as Tris(2-hydroxyethyl) isocyanurate (THEIC), have been investigated for their potential to enhance the thermal stability and flame retardancy of various polymeric materials. The incorporation of these compounds can significantly alter the degradation pathways of polymers upon heating, often leading to the formation of a protective char layer that insulates the underlying material from the heat source and reduces the release of flammable volatiles.

Research on the use of a combination of THEIC and ammonium polyphosphate (APP) as an intumescent flame retardant (IFR) system in high-density polyethylene (HDPE) provides insight into the role of the hydroxyethyl (B10761427) groups in improving thermal stability. In one study, an HDPE composite containing 30 wt% of an IFR with an APP:THEIC weight ratio of 3:1 demonstrated a limiting oxygen index (LOI) of 31.5%. researchgate.net The cone calorimeter results for this composite showed a significant reduction in the peak and average heat release rates by 69.5% and 58.1%, respectively, and the average mass loss rate was reduced by 77.2%. researchgate.net This improved thermal performance is attributed to the formation of a stable, intumescent char composed of a polyaromatic structure with nitrogen-containing rings linked to a phospho-carbonaceous structure. researchgate.net

Interactive Data Table: Thermal Properties of HDPE with IFR (APP:THEIC)

| Property | Neat HDPE | HDPE with 30 wt% IFR (APP:THEIC 3:1) |

| Peak Heat Release Rate (kW/m²) | High | Reduced by 69.5% researchgate.net |

| Average Heat Release Rate (kW/m²) | High | Reduced by 58.1% researchgate.net |

| Average Mass Loss Rate (%/s) | High | Reduced by 77.2% researchgate.net |

| Limiting Oxygen Index (%) | ~17.4 | 31.5 researchgate.net |

Note: The data presented is based on research on Tris(2-hydroxyethyl) isocyanurate (THEIC) in combination with ammonium polyphosphate (APP) and is used to infer the potential effects of the structurally related this compound.

The degradation products of polymers containing organophosphate flame retardants can vary. For instance, in the chemical degradation of a microporous polyurethane elastomer with phosphorus-containing compounds, the resulting products were identified as phosphorus-containing oligomers. researchgate.net While specific studies detailing the degradation products of polymers solely containing this compound are limited, it is plausible that similar phosphorus-containing oligomeric structures are formed, contributing to the condensed-phase flame retardant mechanism.

Development of Sustainable and High-Performance Polymer Materials

The drive towards a circular economy and the need to reduce reliance on fossil fuels has spurred research into bio-based and sustainable polymers. mdpi.com this compound and its derivatives, owing to their reactive hydroxyl groups, are promising candidates for incorporation into these next-generation materials, acting as monomers, crosslinkers, or property-enhancing additives.

The use of bio-based polyols is a key strategy in developing sustainable polyurethanes. mdpi.com These polyols can be derived from various renewable resources, and their incorporation into polyurethane formulations can lead to materials with a reduced carbon footprint without compromising performance. specialchem.comcovestro.com While specific commercial examples of this compound-based polyols for widespread polyurethane production are not extensively documented, its trifunctional nature with hydroxyl groups makes it a theoretically viable candidate for creating cross-linked, high-performance polyurethane networks. For instance, new Tris(hydroxyethyl) isocyanurate compounds, which are liquid at room temperature, have been developed as reactive flame retardants and crosslinking agents for polyurethane foams, overcoming the solubility issues of solid THEIC. google.com

In the realm of high-performance materials, the incorporation of phosphorus-containing compounds can enhance not only flame retardancy but also other properties like mechanical strength and thermal resistance. For example, the synthesis of unsaturated polyesters from renewable monomers and their crosslinking with reactive diluents like 2-hydroxyethyl methacrylate (B99206) has been explored to create "green" resins with good thermal stability. researchgate.net The reactive nature of the hydroxyl groups in this compound suggests its potential as a monomer or crosslinking agent in similar bio-based polyester (B1180765) or vinyl ester systems, contributing to both sustainability and performance.

The development of fully bio-based non-isocyanate polyurethanes (NIPUs) represents a significant step towards more sustainable polymer systems. acs.org These materials can be synthesized through solvent-free processes like reactive extrusion, further enhancing their green credentials. acs.org The versatile reactivity of compounds like this compound could be leveraged in such innovative synthetic routes to create novel, high-performance, and sustainable polymers.

Mechanistic Studies of Tris 2 Hydroxyethyl Phosphate Interactions with Biological Systems Non Clinical Focus

Molecular-Level Interactions with Biomacromolecules

Detailed studies specifically examining the binding of Tris(2-hydroxyethyl) phosphate (B84403) to proteins or its direct interactions with lipid bilayers are not extensively available in published literature. Research on analogous compounds offers some insights into how organophosphate esters might behave.

Compound-Protein Binding and Conformational Perturbations

There is a lack of specific research on the binding of Tris(2-hydroxyethyl) phosphate to proteins and any resulting conformational changes. However, studies on other organophosphate esters, such as Tris(2-butoxyethyl) phosphate (TBEP), have shown the potential for these types of molecules to interfere with protein binding. For instance, TBEP has been observed to disrupt the binding of certain drugs to the carrier protein alpha-1-acid glycoprotein (B1211001) (AAG). yacooscience.com This interference leads to an increase in the concentration of the free drug. yacooscience.com Such findings suggest that the broader class of organophosphate esters can interact with and potentially alter the function of important biological proteins, though specific data for this compound is not available.

Interactions with Lipid Bilayers and Cellular Membranes

Direct experimental studies on the interaction between this compound and lipid bilayers or cellular membranes are not well-documented. For the related compound Tris(2-chloroethyl) phosphate (TCEP), research has indicated that it can affect the integrity of cellular membranes. For example, in studies using HepG2 cells, TCEP exposure was shown to compromise lysosomal membranes. nih.gov Furthermore, research on human motor neuron development has suggested that TCEP may disrupt extracellular matrix (ECM)-receptor interactions, which are crucial for cell survival and signaling. frontiersin.orgnih.gov

Roles in Biochemical Buffering Systems and Physiological Media

The properties of this compound as a biochemical buffer or a modulator of pH have not been a significant focus of research. The similarly named but structurally different compound, Tris(hydroxymethyl)aminomethane (Tris), is a widely used buffer in biochemical and molecular biology research.

Modulation of pH and Ionic Environments

Tris(hydroxymethyl)aminomethane, commonly known as Tris buffer, is effective in maintaining a stable pH in the range of 7.0 to 9.0. welltchemicals.comamerigoscientific.com It is a primary amine that acts as a proton acceptor or donor to stabilize the pH of solutions, which is critical for many biological and chemical reactions. amerigoscientific.com Tris buffer is a component in many formulations used in laboratory settings, such as Tris-Buffered Saline (TBS) and various electrophoresis buffers. yacooscience.comnih.gov There is no specific information available on the buffering capacity or pH modulation properties of this compound itself.

Radical Scavenging Capacities in Oxidative Systems

Some chemical buffers are known to have radical-scavenging properties. Studies have shown that Tris(hydroxymethyl)aminomethane (Tris buffer) can act as a scavenger of hydroxyl radicals (•OH). ccsenet.orgnih.govccsenet.org In one study, Tris buffer was found to be a more effective scavenger of hydroxyl radicals than a phosphate buffer. nih.govccsenet.org The study quantified protein carbonyl groups as a marker of oxidative damage and found lower levels in the presence of Tris buffer compared to the phosphate buffer, suggesting a protective, radical-scavenging effect. nih.govccsenet.org However, there are no available studies that specifically investigate the radical scavenging capacities of this compound.

Microbial Physiological and Metabolic Responses to Exposure

Research into the microbial response to this compound is not directly available. However, studies on the biodegradation of the related compound Tris(2-chloroethyl) phosphate (TCEP) have identified a hydroxylated metabolite, bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), which suggests a pathway for microbial transformation. ccsenet.orgacs.orgnih.govresearchgate.net

In sediment microcosm experiments, the degradation of TCEP was observed to proceed through the hydrolysis of the phosphoester bond, leading to the formation of metabolites like bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). ccsenet.orgacs.orgnih.gov The identification of TCEP-OH indicates that hydrolytic dechlorination and oxidation are also pathways for TCEP degradation by microbial communities. ccsenet.orgacs.orgnih.gov The microbial communities in these experiments adapted to the presence of TCEP, with bacterial guilds such as Burkholderiales and Rhizobiales becoming more prevalent. ccsenet.orgacs.orgnih.gov These bacteria were associated with an increased abundance of genes for phosphatases and for the metabolism of 2-chloroethanol, a byproduct of TCEP hydrolysis. ccsenet.orgacs.orgnih.gov This indicates that specific microbial groups can metabolize TCEP and its byproducts, though this does not directly describe the microbial response to this compound.

Research Findings on the Microbial Interactions of this compound Remain Limited

The initial request for an article structured around the induction of specific metabolic pathways in microorganisms, alterations in cellular permeability, and its bioremediation potential cannot be fulfilled at this time with the required scientific accuracy and detail due to the lack of specific data for this compound.

Research on similar organophosphate compounds suggests that the biodegradation of these substances often involves the enzymatic hydrolysis of the phosphate ester bonds by microorganisms, leading to the formation of corresponding alcohols and phosphates. For instance, studies on related compounds have identified specific bacterial strains capable of utilizing them as a carbon or phosphorus source. These studies often detail the metabolic pathways and the key enzymes involved, as well as changes in the microorganisms' cellular structure, such as increased membrane permeability to facilitate the uptake and degradation of the compound.

Computational Chemistry and Theoretical Modeling of Tris 2 Hydroxyethyl Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering a basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Tris(2-hydroxyethyl) phosphate (B84403), DFT can be employed to predict its reactivity and the mechanisms of its degradation.

While direct DFT studies on the degradation of Tris(2-hydroxyethyl) phosphate are not widely published, research on the similar compound Tris(2-chloroethyl) phosphate (TCEP) illustrates the approach. For instance, DFT calculations have been instrumental in elucidating the degradation pathways of TCEP in advanced oxidation processes. nih.govresearchgate.net These studies often involve calculating the energies of reactants, transition states, and products to map out the most probable reaction pathways. For example, in the degradation of TCEP by hydroxyl radicals (•OH), DFT can identify the most susceptible sites for radical attack by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. nih.govresearchgate.net Such calculations can predict that the initial steps of degradation likely involve hydrogen abstraction from the ethyl groups or attack at the phosphate ester bond. researchgate.netnih.gov

A hypothetical DFT analysis of this compound would likely focus on the reactivity of the hydroxyl groups and the P-O-C linkages. The presence of terminal hydroxyl groups introduces potential reaction sites for processes like esterification or oxidation, which can be modeled using DFT to determine activation energies and reaction thermodynamics.

Table 1: Hypothetical DFT-Calculated Parameters for Reaction Site Analysis of this compound

| Molecular Site | Parameter | Predicted Value/Observation | Significance |

| O-H Bond (hydroxyl) | Bond Dissociation Energy | Lower than C-H bonds | Preferential site for hydrogen abstraction |

| C-H Bond (ethyl) | Bond Dissociation Energy | Higher than O-H bonds | Secondary site for radical attack |

| P-O Bond | Mulliken Charge on P | Highly positive | Susceptible to nucleophilic attack |

| O Atom (hydroxyl) | Fukui Function (f-) | High value | Indicates susceptibility to electrophilic attack |

Note: This table is illustrative and based on general principles of reactivity. Specific values would require dedicated DFT calculations for this compound.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with other molecules in different environments.

MD simulations can reveal the preferred three-dimensional structures (conformers) of this compound in various solvents, such as water or within a polymer matrix. mdpi.comnih.gov The simulations track the trajectories of all atoms over time, governed by a force field that describes the potential energy of the system. From these trajectories, one can analyze parameters like the radius of gyration, end-to-end distance, and the formation of intramolecular hydrogen bonds involving the hydroxyl groups. mdpi.com

These simulations can provide insights into how the molecule behaves in a condensed phase, which is crucial for predicting its physical properties and bioavailability. For example, the extent of intramolecular hydrogen bonding can affect the molecule's solubility and its ability to interact with biological receptors. nih.govnih.gov

Predictive Modeling for Environmental Fate Parameters (e.g., degradation kinetics)

Predictive models are crucial for assessing the environmental impact of chemicals in the absence of extensive experimental data. These models use the chemical structure to estimate properties related to environmental fate, such as degradation rates and partitioning behavior.

For organophosphate esters, various models can predict their persistence and transport in the environment. nih.govmdpi.com Environmental fate models often combine physicochemical properties with degradation rate constants to simulate the distribution of a chemical in different environmental compartments (air, water, soil, and biota). mdpi.comresearchgate.net

For this compound, predictive models like the EPISuite™ from the U.S. Environmental Protection Agency could be used to estimate properties such as its octanol-water partition coefficient (log Kow), water solubility, and atmospheric half-life. The degradation kinetics, particularly its susceptibility to hydrolysis and biodegradation, can also be predicted. The hydroxyl groups in this compound are expected to increase its water solubility and biodegradability compared to its non-hydroxylated or chlorinated analogs.

Table 2: Predicted Environmental Fate Parameters for this compound using Computational Models

| Parameter | Predicted Value Range | Modeling Tool/Method | Implication for Environmental Fate |

| Log Kow | -1.0 to -2.0 | KOWWIN™ | Low potential for bioaccumulation |

| Water Solubility | High | WSKOWWIN™ | High mobility in aqueous environments |

| Atmospheric Half-life (OH radical) | < 1 day | AOPWIN™ | Rapid degradation in the atmosphere |

| Biodegradation Probability | High | BIOWIN™ | Likely to be biodegraded in the environment |

Note: These values are estimates based on the application of standard predictive models to the structure of this compound.

Simulation of Polymer-Compound Interactions and Material Performance

This compound can be used as a flame retardant and plasticizer in polymers. Computational simulations are valuable for understanding how it interacts with polymer chains and affects the material's properties.

Molecular dynamics simulations can be used to model a system containing this compound molecules dispersed within a polymer matrix, such as polyurethane or PVC. These simulations can calculate the binding energy between the compound and the polymer, revealing the strength of their interaction. This information is crucial for understanding its effectiveness as a plasticizer and its potential to leach from the material.

Furthermore, these simulations can predict how the additive affects the polymer's glass transition temperature (Tg), mechanical strength, and flammability. The hydroxyl groups of this compound can form hydrogen bonds with polar groups in the polymer, which would significantly influence these properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively.

For a class of compounds like organophosphate esters, QSAR models can be developed to predict toxicity. nih.gov These models use molecular descriptors (e.g., molecular weight, log Kow, electronic properties) calculated from the chemical structure to predict endpoints such as acute toxicity or endocrine-disrupting potential. nih.gov However, it is important to note that for some organophosphates like TCEP, the U.S. EPA has found that its environmental behavior does not always align with predictions from QSAR models, highlighting the need for experimental validation. epa.gov

A QSPR study for this compound would aim to predict its physicochemical properties based on its molecular structure. For example, a QSPR model could be developed to predict the boiling point, vapor pressure, or viscosity of a series of hydroxylated organophosphate esters.

Table 3: Relevant Physicochemical Properties of this compound for QSPR Modeling

| Property | Value | Source |

| Molecular Formula | C6H15O7P | PubChem nih.gov |

| Molecular Weight | 230.15 g/mol | PubChem nih.gov |

| XLogP3-AA (Log Kow) | -1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 7 | PubChem nih.gov |

| Rotatable Bond Count | 9 | PubChem nih.gov |

These properties serve as the input for developing QSPR models that can predict other important characteristics of the compound and its analogs.

Future Research Trajectories and Interdisciplinary Outlook for Tris 2 Hydroxyethyl Phosphate

Innovations in Green Synthesis and Sustainable Chemical Processes

The future of Tris(2-hydroxyethyl) phosphate (B84403) (THP) production is intrinsically linked to the principles of green chemistry. Current industrial synthesis of organophosphate esters, such as the reaction of phosphorus oxychloride with alcohols or the esterification of phosphoric acid, is under scrutiny for its environmental impact. wikipedia.org Future research will prioritize the development of more sustainable synthesis routes.

Key areas of innovation will include:

Alternative Feedstocks: Research will likely explore the use of bio-based starting materials to replace petroleum-derived ethylene (B1197577) oxide and phosphoric acid.

Greener Solvents and Catalysts: The focus will be on replacing hazardous solvents and catalysts with more benign alternatives, such as water-based systems or enzyme-catalyzed reactions, to minimize waste and energy consumption.

Process Intensification: Innovations in reactor technology, such as continuous flow reactors, will be investigated to improve reaction efficiency, reduce reaction times, and enhance safety.

Life Cycle Assessment (LCA): A crucial trajectory involves the integration of LCA from the early stages of synthesis design. nih.gov This holistic approach evaluates the environmental, economic, and social impacts of a chemical's entire life cycle, from raw material extraction to disposal, ensuring that new "green" processes are truly more sustainable than their predecessors. nih.gov

Exploration of Novel Applications in Emerging Technologies and Functional Materials

While Tris(2-hydroxyethyl) phosphate is currently used as a flame retardant, plasticizer, and solvent, its unique properties open doors to a range of advanced applications. ontosight.ai Future research will focus on leveraging its hydroxyl groups and phosphate core to create novel functional materials.

Potential areas of exploration include:

Advanced Polymers and Composites: Incorporating THP into new polymer matrices could yield materials with enhanced flame retardancy, improved flexibility at low temperatures, and biocompatibility for specialized applications.

Functional Coatings: Its properties could be harnessed in the development of smart coatings, such as intumescent (heat-swelling) fire-retardant paints or anti-corrosion coatings for sensitive electronics and infrastructure.

Biomedical Materials: The presence of hydroxyl groups suggests potential for modification and integration into biocompatible materials. Research may investigate its use as a component in hydrogels, drug delivery systems, or scaffolds for tissue engineering, although this would require extensive toxicological assessment.

Specialty Fluids: Given its use as a solvent and viscosity regulator, there is potential for developing new formulations for hydraulic fluids, lubricants, or heat transfer liquids in specialized industrial equipment. wikipedia.orgwikipedia.org

Refined Understanding of Environmental Behavior and Long-Term Ecological Dynamics

The detection of this compound in aquatic environments has underscored the need for a more nuanced understanding of its ecological journey. ontosight.ai Future research must move beyond simple detection to a comprehensive characterization of its fate, transport, and long-term effects.

Key research imperatives include:

Environmental Persistence and Degradation: Detailed studies are needed to determine the half-life of THP in various environmental compartments, including soil, sediment, water, and air, under different conditions (biotic and abiotic). nih.gov Research on related organophosphate esters (OPEs) shows that degradation can be slow and lead to the formation of transformation products that may also be of concern. acs.orgresearchgate.netnih.gov

Transformation Pathways: Identifying the metabolites and degradation products of THP is critical. Studies on similar compounds like Tris(2-chloroethyl) phosphate (TCEP) reveal that degradation can occur through hydrolysis and oxidation, creating new chemical entities. acs.orgnih.gov

Bioaccumulation and Trophic Transfer: Investigating the potential for THP to accumulate in organisms and move up the food chain is a priority. This involves laboratory studies on various species and field monitoring in contaminated ecosystems.

Ecotoxicology: Long-term exposure studies on sensitive aquatic and terrestrial organisms are necessary to understand potential chronic effects on reproduction, development, and other vital functions. frontiersin.orgnih.gov

Table 1: Example Degradation Half-Lives for select Organophosphate Esters (OPEs) in Coastal Sediments (Note: Data for this compound is a key research gap; this table illustrates the type of data required.)

| Organophosphate Ester (OPE) | Half-Life (Biotic Conditions) | Half-Life (Abiotic Conditions) | Source |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | 16.8 days | 23.3 days | nih.gov |

| Triphenyl phosphate (TPhP) | 46.8 days | 77.0 days | nih.gov |

Advancements in Targeted Bioremediation and Environmental Engineering Solutions

As the presence of OPEs in the environment becomes more apparent, developing effective remediation strategies is paramount. Future research on this compound will focus on both biological and chemical methods for its removal from contaminated sites.

Promising research directions are:

Microbial Degradation: Identifying and isolating microorganisms (bacteria and fungi) capable of using THP as a source of carbon or phosphorus is a key goal. Research on other organophosphates has successfully identified strains like Pseudomonas putida and microbial guilds such as Burkholderiales that can degrade these contaminants. acs.orgdtic.mil

Enzymatic Bioremediation: The exploration of specific enzymes, such as organophosphate hydrolases and phosphatases, that can break down the ester bonds in THP offers a highly targeted and potentially more efficient remediation approach. nih.govdtic.mil

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, which use powerful reactive oxygen species to destroy persistent organic pollutants, is a critical area. researchgate.net Research will aim to optimize methods like UV/H₂O₂, Fenton, and sonolysis for the complete mineralization of THP in water and wastewater. researchgate.net

Engineered Systems: The development of integrated systems, such as membrane bioreactors or reactive barriers combining microbial and chemical processes, could provide robust solutions for treating industrial effluents and contaminated groundwater.

Table 2: Potential Remediation Technologies for Organophosphate Ester Contamination

| Technology | Principle | Potential Application for THP | Source |

|---|---|---|---|

| Microbial Bioremediation | Use of microorganisms to break down contaminants. | In-situ or ex-situ treatment of contaminated soil and water. | nih.govdtic.mil |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants. | Wastewater treatment, water purification. | researchgate.net |

| Activated Carbon Filtration | Adsorption of organic compounds onto a porous carbon surface. | Drinking water treatment, polishing of wastewater effluent. | researchgate.net |

Synergistic Approaches with Advanced Analytical and Computational Sciences

The complexity of tracing and understanding the impacts of chemicals like this compound necessitates a fusion of disciplines. The synergy between advanced analytical chemistry and computational science will be instrumental in future research.

Key interdisciplinary efforts will involve:

Advanced Analytical Methods: The development and application of high-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography will enable the detection of ultra-trace levels of THP and its transformation products in complex environmental and biological samples. nih.gov This will be crucial for accurate exposure assessment.

Computational Toxicology: In silico tools, such as quantitative structure-activity relationship (QSAR) models and molecular docking simulations, will be employed to predict the potential toxicity of THP and its metabolites, helping to prioritize experimental studies and understand mechanisms of action. nih.govnih.gov

Environmental Fate Modeling: Sophisticated computer models will be used to simulate the transport, distribution, and fate of THP in the environment. These models can help predict environmental concentrations under different release scenarios and identify potential hotspots of contamination.

Network Toxicology: This emerging field combines systems biology and computational analysis to unravel the complex interactions between chemicals and biological pathways, offering a holistic view of the potential adverse outcomes associated with THP exposure. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.